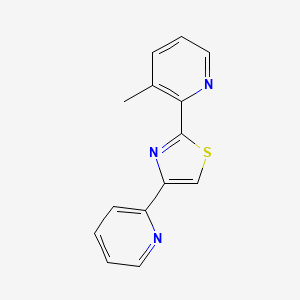
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole is a heterocyclic compound that contains both pyridine and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyridine substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the thiazole ring.
Substitution Reactions: Introduction of the pyridine rings can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.
化学反应分析
Types of Reactions
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The pyridine and thiazole rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties.
作用机制
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole depends on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes.
相似化合物的比较
Similar Compounds
2-(2-Pyridyl)thiazole: Lacks the methyl group on the pyridine ring.
4-(2-Pyridyl)thiazole: Similar structure but different substitution pattern.
Uniqueness
2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C14H11N3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-2-yl)-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H11N3S/c1-10-5-4-8-16-13(10)14-17-12(9-18-14)11-6-2-3-7-15-11/h2-9H,1H3 |
InChI 键 |
BCVIBLAHQYXUCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
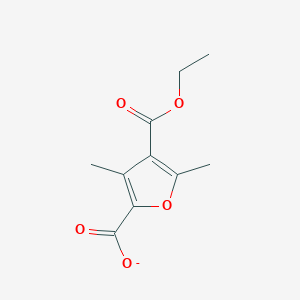
![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)
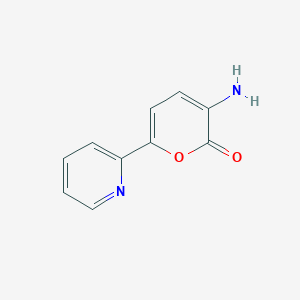

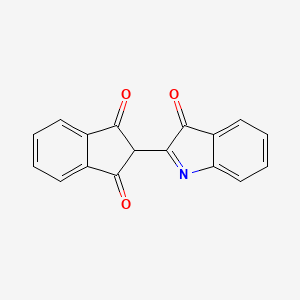
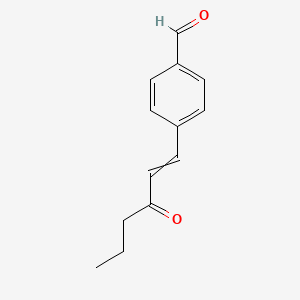

![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)

![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
